molecular formula C14H15F2N3O6S B6895096 5-[[5-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid

5-[[5-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid

Cat. No.: B6895096
M. Wt: 391.35 g/mol
InChI Key: HDESDMFUMYQURA-UHFFFAOYSA-N
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Description

5-[[5-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid is a complex organic compound that features a difluoromethyl group, a methylpyrazole ring, and a sulfamoyl group attached to a dimethoxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[[5-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Methyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used in catalytic processes due to its unique functional groups.

Biology and Medicine:

    Biological Probes: Used in the study of biological pathways due to its ability to interact with specific proteins or enzymes.

Industry:

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 5-[[5-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid exerts its effects depends on its interaction with molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

  • 5-[[5-(Trifluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid
  • 5-[[5-(Methyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid

Comparison:

  • Difluoromethyl vs. Trifluoromethyl: The difluoromethyl group provides different electronic properties compared to the trifluoromethyl group, potentially leading to different biological activities and binding affinities.
  • Methyl vs. Difluoromethyl: The presence of fluorine atoms in the difluoromethyl group can significantly alter the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile.

Properties

IUPAC Name

5-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O6S/c1-19-11(13(15)16)9(6-17-19)18-26(22,23)7-4-8(14(20)21)12(25-3)10(5-7)24-2/h4-6,13,18H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDESDMFUMYQURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NS(=O)(=O)C2=CC(=C(C(=C2)OC)OC)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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